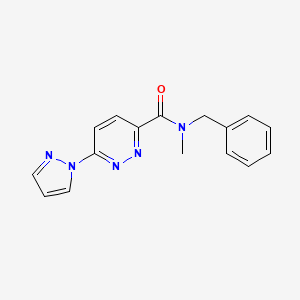
N-benzyl-N-methyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-benzyl-N-methyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide" is a derivative of pyridazine, which is a heterocyclic aromatic organic compound. Pyridazine derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The presence of the pyrazole moiety in the compound suggests that it may exhibit interesting chemical and pharmacological properties.
Synthesis Analysis
The synthesis of pyridazine derivatives often involves the reaction of aminopyridines with various reagents to introduce different substituents onto the pyridazine ring. For instance, the synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides involves the reaction of aminopyridines with imidazolide, as described in the synthesis of related compounds . The reactivity of these compounds can be influenced by the presence of substituents, such as the sulfo group, which can affect the acylation of sterically hindered amines .
Molecular Structure Analysis
The molecular structure of pyridazine derivatives can be confirmed using techniques such as 1H-NMR spectroscopy and X-ray diffraction analysis. These methods provide insights into the arrangement of different groups within the molecule. For example, the carbonyl and sulfo groups in benzothiazine derivatives can occupy different positions relative to the plane of the benzothiazine bicycle, which can influence the biological activity of the compounds .
Chemical Reactions Analysis
Pyridazine derivatives can undergo various chemical reactions to form new compounds. For example, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides can react with benzylthiol or thiophenols to afford tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . These transformations demonstrate the versatility of pyridazine derivatives as intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the pyridazine ring. The presence of electron-donating or electron-withdrawing groups can affect the compound's reactivity and interaction with biological targets. The pharmacological properties, such as analgesic and anti-inflammatory activities, can also be related to the spatial arrangement of the pyridine cycle and other structural features .
Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
Several studies have focused on the synthesis of benzamide-based compounds and their derivatives, demonstrating significant anti-influenza, antimicrobial, and antiproliferative activities. For instance, the synthesis of novel benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives showed remarkable antiavian influenza virus activity. These compounds were prepared through various chemical reactions and tested in vitro for their anti-influenza A virus (subtype H5N1) activity, with several demonstrating significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020).
Antimicrobial and Anticancer Evaluation
Another aspect of research involves the synthesis and evaluation of benzamide derivatives for their antimicrobial and anticancer properties. For example, the synthesis of N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide and its evaluation against bacterial and fungal strains, as well as its anticancer activity against MDA-MB-231 breast cancer cells, highlights the potential of these compounds in developing new therapeutic agents (Senthilkumar et al., 2021).
Material Science and Chemical Synthesis
The research extends beyond biological applications into material science, where the synthesis and characterization of compounds with pyrazole and pyridazine cores are explored for their potential in creating new materials with unique properties. Studies have investigated the synthesis of substituted imidazo[1,5-a]pyrazines and their functionalization reactions, which could be relevant for applications in materials science and as intermediates in organic synthesis (Board et al., 2009).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzyl-N-methyl-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-20(12-13-6-3-2-4-7-13)16(22)14-8-9-15(19-18-14)21-11-5-10-17-21/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPISMZFCUCLRBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2549366.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-acetamide](/img/structure/B2549369.png)
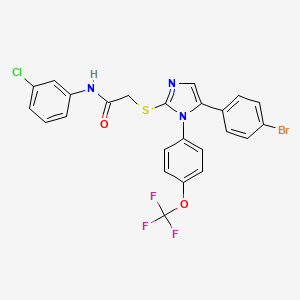
![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2549373.png)
![2-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}-5-methoxybenzonitrile](/img/structure/B2549374.png)
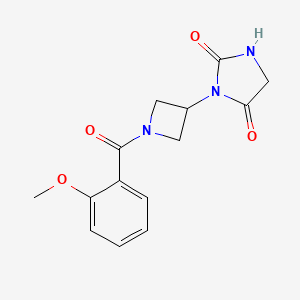
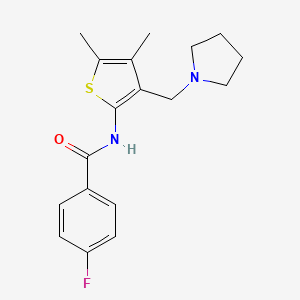
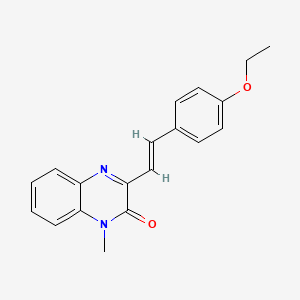
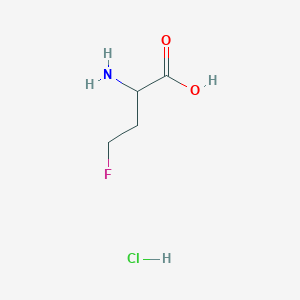


![(E)-N'-methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide](/img/structure/B2549388.png)
![3-ethyl-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2549389.png)